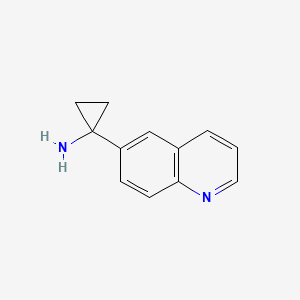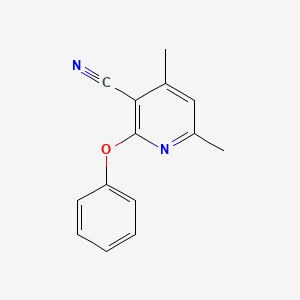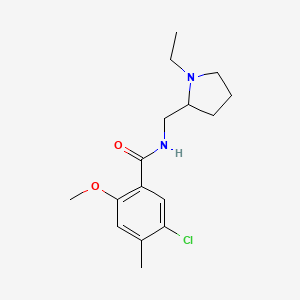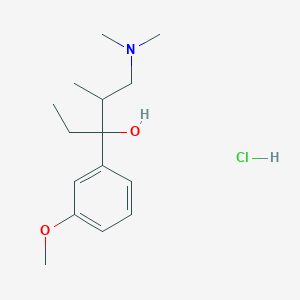
1-(Quinolin-6-yl)cyclopropan-1-amine
Übersicht
Beschreibung
1-(6-Quinolinyl)Cyclopropanamine is a chemical compound that features a cyclopropane ring attached to a quinoline moiety. Quinoline is a nitrogen-containing heterocycle known for its wide range of applications in medicinal and industrial chemistry. The unique structure of 1-(6-quinolinyl)cyclopropanamine makes it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-quinolinyl)cyclopropanamine typically involves the cyclopropanation of quinoline derivatives. One common method includes the reaction of quinoline with cyclopropylamine under specific conditions. The reaction may require catalysts such as palladium or copper to facilitate the cyclopropanation process. Solvents like toluene or acetonitrile are often used, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods: Industrial production of 1-(6-quinolinyl)cyclopropanamine may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more environmentally friendly by reducing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Quinolinyl)Cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amine group in the cyclopropane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted cyclopropanamine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Quinolinyl)Cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-(6-quinolinyl)cyclopropanamine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A nitrogen-containing heterocycle with various medicinal applications.
Cyclopropanamine: A simple cyclopropane derivative with an amine group.
Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.
Uniqueness: 1-(6-Quinolinyl)Cyclopropanamine is unique due to the combination of the quinoline and cyclopropane moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
1313726-10-1 |
|---|---|
Molekularformel |
C12H12N2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
1-quinolin-6-ylcyclopropan-1-amine |
InChI |
InChI=1S/C12H12N2/c13-12(5-6-12)10-3-4-11-9(8-10)2-1-7-14-11/h1-4,7-8H,5-6,13H2 |
InChI-Schlüssel |
ZFOTUWRNOLDZFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC3=C(C=C2)N=CC=C3)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














